C.I. Direct Red 16, disodium salt
Overview
Description
C.I. Direct Red 16, disodium salt: is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing cotton, wool, and silk. The compound is known for its vibrant red color and excellent dyeing properties. Its chemical structure includes two azo groups, which are responsible for its color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of C.I. Direct Red 16, disodium salt involves the diazotization of aromatic amines followed by coupling with naphthalenesulfonic acid derivatives. The reaction typically occurs under acidic conditions with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with the naphthalenesulfonic acid derivative in an alkaline medium .
Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is isolated by filtration, washed, and dried to obtain the pure dye .
Chemical Reactions Analysis
Types of Reactions
Oxidation: C.I. Direct Red 16, disodium salt can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo groups in the compound can be reduced to amines under reducing conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines derived from the reduction of azo groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
C.I. Direct Red 16, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic dye.
Mechanism of Action
The mechanism by which C.I. Direct Red 16, disodium salt exerts its effects involves the interaction of its azo groups with various molecular targets. The azo groups can form complexes with metal ions, which can influence the dyeing properties and stability of the compound. Additionally, the compound can interact with biological molecules, leading to its use in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
C.I. Direct Red 28: Another azo dye with similar dyeing properties but different molecular structure.
C.I. Direct Red 81: Known for its use in the textile industry, similar in application but varies in chemical structure.
Uniqueness: : C.I. Direct Red 16, disodium salt is unique due to its specific molecular structure, which provides distinct dyeing properties and stability. Its ability to form stable complexes with metal ions and its vibrant red color make it a preferred choice in various applications .
Properties
IUPAC Name |
disodium;7-amino-4-hydroxy-3-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O8S2.2Na/c27-16-6-8-19-14(10-16)12-21(40(34,35)36)24(25(19)32)31-29-18-7-9-20-15(11-18)13-22(41(37,38)39)23(26(20)33)30-28-17-4-2-1-3-5-17;;/h1-13,32-33H,27H2,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFAIRVIRUMWLM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)N=NC4=C(C=C5C=C(C=CC5=C4O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N5Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722382, DTXSID00880364 | |
Record name | Disodium 7-amino-4-oxo-3-{2-[5-oxo-6-(2-phenylhydrazinylidene)-7-sulfonato-5,6-dihydronaphthalen-2-yl]hydrazinylidene}-3,4-dihydronaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Direct Red 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6227-02-7, 6227-07-2 | |
Record name | C.I. Direct Red 16, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006227027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[2-[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 7-amino-4-oxo-3-{2-[5-oxo-6-(2-phenylhydrazinylidene)-7-sulfonato-5,6-dihydronaphthalen-2-yl]hydrazinylidene}-3,4-dihydronaphthalene-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | C.I. Direct Red 16 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 7-amino-4-hydroxy-3-[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7-Naphthalenedisulfonic acid, 2-amino-6-[[2,5-dimethyl-4-[(2-sulfophenyl)azo]phenyl]azo]-5-hydroxy-, trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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